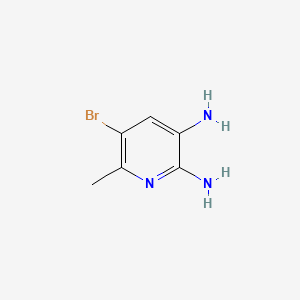

5-Bromo-6-methylpyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-3-4(7)2-5(8)6(9)10-3/h2H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHAYQGHHKCVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069323 | |

| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59352-90-8 | |

| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59352-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediamine, 5-bromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059352908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinediamine, 5-bromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-6-methyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methylpyridine-2,3-diamine (CAS No. 59352-90-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-6-methylpyridine-2,3-diamine, a key building block in the synthesis of complex bioactive molecules. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. As a Senior Application Scientist, my objective is to explain the "why" behind the "how," ensuring that every piece of information is logical, verifiable, and relevant to your research and development endeavors.

Core Compound Identity and Significance

CAS Number: 59352-90-8[1][2][3]

Molecular Formula: C₆H₈BrN₃[1]

Synonyms: 2,3-Diamino-5-bromo-6-methylpyridine, 2,3-Diamino-5-bromo-6-picoline[1]

This compound is a substituted pyridine derivative whose strategic placement of functional groups—two vicinal amino groups, a bromine atom, and a methyl group—makes it a highly versatile intermediate in medicinal chemistry and materials science.[1][2] The electron-donating amino and methyl groups activate the pyridine ring, while the bromine atom serves as an excellent leaving group for cross-coupling reactions. The adjacent diamines are precursors to fused heterocyclic systems, a common motif in pharmacologically active compounds.[2]

Its primary significance lies in its role as a scaffold for generating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors, as well as agents with antimicrobial and anti-inflammatory properties.[1][2]

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59352-90-8 | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Slight yellow to brown powder | [1] |

| Melting Point | 134.0 to 138.0 °C | |

| Boiling Point (Predicted) | 311.2 ± 37.0 °C | |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | |

| Purity | Typically ≥ 99% (GC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Safety and Handling

This compound and its precursors are hazardous materials and must be handled with appropriate precautions in a well-ventilated fume hood.

Hazard Identification:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling significant quantities or in case of insufficient ventilation.

First Aid Measures:

-

If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available precursor, 2-amino-6-methylpyridine, and proceeds through bromination, nitration, and subsequent reduction.

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 5-Bromo-6-methylpyridine-2,3-diamine, a key building block in medicinal chemistry and materials science. The following sections detail its fundamental characteristics and provide standardized protocols for their experimental determination, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, with the CAS number 59352-90-8, is a substituted pyridine derivative of significant interest in the synthesis of novel heterocyclic compounds. Its unique arrangement of a bromine atom and two amino groups on a methyl-substituted pyridine ring offers a versatile scaffold for the development of new pharmaceutical agents and functional materials. The diamine functionality allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active molecules. Understanding the physical properties of this compound is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the quality of their synthesized materials.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrN₃ | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Slight yellow to brown powder | [2] |

| Melting Point | 134.0 to 138.0 °C | [1] |

| Boiling Point (Predicted) | 311.2 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 142 °C | [1] |

| Solubility | Soluble in Methanol | |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the experimental verification of the key physical properties of this compound. The rationale behind each experimental choice is explained to ensure a deep understanding of the principles at play.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities. The capillary method is a standard and reliable technique for this determination.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (134 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound is crucial for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques. A systematic approach is used to classify the compound's solubility.

Protocol:

-

Solvent Screening: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of methanol) is added.

-

Observation: The mixture is agitated at a constant temperature (e.g., 25 °C), and the dissolution is visually observed. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

Caption: Workflow for Solubility Assessment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, signal integrations, and coupling patterns are used to elucidate the precise arrangement of atoms.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR spectra are acquired to identify the number and types of carbon atoms.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all signals.

-

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Protocol:

-

Sample Preparation (KBr Pellet):

-

A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is subtracted.

Rationale: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Protocol:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Safety and Handling

As a bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] In case of skin contact, wash with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound and the standardized experimental protocols for their determination. A thorough understanding and application of these methods are fundamental to ensuring the quality and successful utilization of this versatile chemical intermediate in research and development.

References

-

ChemBK. This compound. (2024-04-09). Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available at: [Link]

-

ChemBK. This compound. (2024-04-09). Available at: [Link]

-

PubChem. 5-Bromopyridine-2,3-diamine. Available at: [Link]

-

ChemUniverse. This compound. Available at: [Link]

-

AbacipharmTech. This compound. Available at: [Link]

- Google Patents. Method for preparing 5-bromo-2-methylpyridine.

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Fisher Scientific. 2,3-Diamino-5-bromo-6-methylpyridine 98.0+%, TCI America™. Available at: [Link]

-

PubChem. 2-Pyridinamine, 5-bromo-6-methyl-. Available at: [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available at: [Link]

-

Oakwood Chemical. 5-Bromo-6-methylpyridin-3-amine. Available at: [Link]

-

SpectraBase. 5-Bromo-6-(3'-oxocyclohex-1'-enyl)methyl]-2-methoxypyridine. Available at: [Link]

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025-08-06). Available at: [Link]

-

Chemsrc. 5-Bromo-6-methylquinoline. (2025-10-09). Available at: [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine. Available at: [Link]

Sources

5-Bromo-6-methylpyridine-2,3-diamine solubility data

An In-Depth Technical Guide to the Solubility of 5-Bromo-6-methylpyridine-2,3-diamine

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a compound in pharmaceutical research. Poor aqueous solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro bioassay data.[1][2][3] This guide provides a comprehensive technical overview of this compound, focusing on the theoretical and practical aspects of its solubility. While specific experimental solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to determine its solubility profile accurately. We delve into the molecular characteristics influencing solubility and present industry-standard methodologies for both kinetic and thermodynamic solubility determination, ensuring a self-validating system for data generation and interpretation.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound (CAS: 59352-90-8) is a pyridine derivative featuring amino and bromo functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules, including potential antimicrobial and anti-inflammatory agents.[4] In the journey from a chemical entity to a therapeutic agent, understanding its fundamental physical properties is paramount. Among these, aqueous solubility is a cornerstone of the "developability" profile of a drug candidate.

The solubility of a compound impacts several crucial stages of drug discovery and development:

-

Bioassays: Inaccurate solubility data can lead to a misinterpretation of a compound's potency in in-vitro assays, as the compound may precipitate in the assay medium, leading to unreliable results.[1][5]

-

Formulation Development: Developing a viable formulation for in-vivo dosing, whether for oral or intravenous administration, is contingent on understanding the compound's solubility.[2][3] A good solubility goal for drug discovery compounds is often considered to be >60 µg/mL.[2]

-

Intestinal Absorption & Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. Poor solubility is a primary reason for low oral bioavailability.[3]

This guide will, therefore, focus not on non-existent data, but on the robust, validated methodologies that enable researchers to generate high-quality solubility data for this compound.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound dictates its solubility behavior. The pyridine ring, with its nitrogen atom, imparts polarity and allows for hydrogen bonding with protic solvents like water.[6][7] The two amino groups further enhance this potential for hydrogen bonding. Conversely, the bromo and methyl groups, along with the aromatic ring itself, contribute to the molecule's lipophilicity, which favors solubility in organic solvents. The interplay between these hydrophilic and lipophilic characteristics, along with the compound's crystal lattice energy, determines its ultimate solubility in a given solvent system.[2]

While experimentally determined solubility data is sparse, we can consolidate known physical properties.

Table 1: Physicochemical Properties of this compound (CAS: 59352-90-8)

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | [8] |

| Molar Mass | 202.05 g/mol | [4][8] |

| Melting Point | 134.0 to 138.0 °C | [8] |

| Boiling Point (Predicted) | 311.2 ± 37.0 °C | [8] |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [8] |

| Appearance | Slight yellow to brown powder | [4] |

Experimental Determination of Solubility

In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant for early-stage discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][2][9]

Kinetic Solubility Assay

The kinetic solubility assay is designed for speed and is well-suited for high-throughput screening (HTS) formats.[10] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5] This method is invaluable for guiding structure-solubility relationships in early medicinal chemistry efforts.[9]

The nephelometric (light-scattering) method is a common technique for determining the point of precipitation.[11]

Causality: This protocol relies on the principle that undissolved particles in a solution will scatter light. By adding a DMSO stock of the test compound to an aqueous buffer, we create a supersaturated solution that eventually precipitates. A nephelometer measures this light scatter, allowing for the determination of the concentration at which precipitation occurs.[11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a 96-well or 384-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the appropriate wells.[11]

-

Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[11] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[5]

-

Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[1][11]

-

Measurement: Place the microtiter plate into a laser nephelometer to measure the light scattering in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering above the background level of the buffer/DMSO solution.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[12] This assay is crucial for lead optimization and pre-formulation activities.[12] The most common method is the shake-flask technique.[1][13]

Causality: This protocol ensures that an excess of the solid compound is allowed to equilibrate with the solvent over an extended period. This allows the system to reach a state where the rate of dissolution equals the rate of precipitation, defining the true saturation solubility.[12] The use of solid powder, rather than a DMSO stock, is critical as it accounts for the energy required to break the crystal lattice.[12]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.[12] The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[12][13]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation: Spin the vials at high speed to pellet the solid.

-

Filtration: Draw the supernatant and pass it through a low-binding filter plate (e.g., Millipore MultiScreen®).[1]

-

-

Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Analysis: Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[1][14][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

When conducting solubility experiments with this compound, appropriate safety measures must be followed. Based on data for structurally related compounds, the following precautions are advised.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[8][16]

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

-

First Aid:

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

protocols.io. In-vitro Thermodynamic Solubility.

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.

-

Domainex. Thermodynamic Solubility Assay.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

ChemBK. This compound.

-

SlideShare. solubility experimental methods.pptx.

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

-

Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

-

Evotec. Thermodynamic Solubility Assay.

-

Solubility of Things. Pyridine.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (2018).

-

ECHEMI. 5-Bromo-6-methyl-2-pyridinamine Safety Data Sheets.

-

Chem-Impex. 2,3-Diamino-5-bromo-6-methylpyridine.

-

American Chemical Society. Pyridine. (2020).

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. chemimpex.com [chemimpex.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. acs.org [acs.org]

- 8. chembk.com [chembk.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Bromo-6-methylpyridine-2,3-diamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-6-methylpyridine-2,3-diamine is a substituted pyridinediamine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of a bromine atom, a methyl group, and two vicinal amino groups on a pyridine core makes it a highly reactive and versatile intermediate.[1] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, its reactivity, and its significant applications in pharmaceutical and agrochemical research. The strategic placement of its functional groups allows for the construction of complex molecular architectures, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines, which are of significant interest in drug discovery.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2- and 3-positions with amino groups, at the 5-position with a bromine atom, and at the 6-position with a methyl group. This substitution pattern influences the electronic properties and reactivity of the molecule. The two amino groups provide nucleophilic centers, while the bromine atom offers a site for cross-coupling reactions. The methyl group can influence the steric and electronic environment of the pyridine ring.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 59352-90-8 | [2] |

| Molecular Formula | C₆H₈BrN₃ | [2] |

| Molecular Weight | 202.05 g/mol | [2][3] |

| Appearance | Slight yellow to brown powder | [1] |

| Melting Point | 134.0 to 138.0 °C | [2] |

| Boiling Point (Predicted) | 311.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note on Spectroscopic Data: As a specialized chemical intermediate, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not widely available in published literature. Researchers synthesizing this compound would need to perform full analytical characterization to confirm its structure. Predicted spectral data can be estimated based on the analysis of similar compounds.

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a viable synthetic route can be proposed based on established methodologies for the synthesis of related substituted 2,3-diaminopyridines.[4] The following multi-step synthesis is a logical and field-proven approach, starting from the commercially available 2-amino-6-methylpyridine.

The causality behind this experimental design lies in the directing effects of the substituents on the pyridine ring during electrophilic substitution and the reliable reduction of a nitro group to an amine.

Step 1: Bromination of 2-Amino-6-methylpyridine

The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the 5-position is targeted.

-

Reaction: 2-Amino-6-methylpyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.

-

Rationale: The use of a controlled amount of brominating agent will favor mono-bromination at the most activated position.

Step 2: Nitration of 2-Amino-5-bromo-6-methylpyridine

The subsequent step is the introduction of a nitro group at the 3-position. The amino group will direct the nitration to the 3- and 5-positions. Since the 5-position is already occupied by bromine, the nitration is expected to occur at the 3-position.

-

Reaction: The 2-amino-5-bromo-6-methylpyridine is carefully treated with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, at low temperatures.

-

Rationale: The strong electron-withdrawing nature of the nitro group is introduced, which will later be reduced to the second amino group. Careful temperature control is crucial to prevent side reactions.

Step 3: Reduction of 2-Amino-5-bromo-3-nitro-6-methylpyridine

The final step is the reduction of the nitro group to an amino group, yielding the target compound.

-

Reaction: The nitro-substituted intermediate is reduced using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium catalyst.[4]

-

Rationale: These are well-established and high-yielding methods for the reduction of aromatic nitro groups to amines.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable precursor for a range of heterocyclic compounds with potential biological activity.

Formation of Imidazo[4,5-b]pyridines

The vicinal diamino groups are perfectly positioned to react with various electrophiles to form five-membered rings fused to the pyridine core. A primary application is the synthesis of imidazo[4,5-b]pyridine derivatives.[1]

-

Reaction with Aldehydes: Condensation with aldehydes, often in the presence of an oxidizing agent or under acidic conditions, leads to the formation of 2-substituted imidazo[4,5-b]pyridines.

-

Reaction with Carboxylic Acids and Derivatives: Reaction with carboxylic acids, acid chlorides, or esters, often at elevated temperatures or with coupling agents, also yields 2-substituted imidazo[4,5-b]pyridines.

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Suzuki and Other Cross-Coupling Reactions

The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies. A study by Siddiqui et al. (2017) demonstrated the use of a similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives with potential biological activities.[5]

Logical Relationships in Application:

Caption: Reactivity and application pathways of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for closely related compounds such as 5-bromo-6-methylpyridin-2-amine and 5-bromopyridine-2,3-diamine provide a good basis for safe handling.[5][6][7]

-

General Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6] Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.[6]

Researchers should always consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its molecular structure allows for a range of chemical transformations, including the formation of fused heterocyclic systems and the introduction of diverse substituents through cross-coupling reactions. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. As research into novel heterocyclic scaffolds continues, the utility of this compound as a key building block is likely to expand.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound - Risk and Safety. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. Retrieved from [Link]

- Siddiqui, Z. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

Introduction: The Significance of 5-Bromo-6-methylpyridine-2,3-diamine in Medicinal Chemistry

This compound is a key heterocyclic building block in the development of novel therapeutic agents. Its unique structural arrangement, featuring a pyridine core with vicinal diamine functionality, a bromine atom, and a methyl group, makes it a valuable scaffold for accessing a diverse range of complex molecules. The presence of these functionalities allows for selective chemical modifications, enabling the synthesis of compounds with tailored biological activities. Notably, this diamine is a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapies currently under investigation for the treatment of cancers and other proliferative diseases. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this important molecule, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field of drug discovery and development.

A Proposed Three-Step Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway involves:

-

Regioselective Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Electrophilic Bromination: Installation of a bromine atom at the 5-position.

-

Chemoselective Reduction: Reduction of the nitro group to an amine to yield the final product.

This synthetic strategy is designed to control the regiochemistry of the substitutions and to employ reaction conditions that are amenable to laboratory-scale synthesis.

Visualizing the Synthesis Pathway

Figure 1: Proposed three-step synthesis of this compound.

Step 1: Regioselective Nitration of 2-Amino-6-methylpyridine

Chemical Principles and Mechanistic Insights

The initial step in the synthesis is the regioselective nitration of 2-amino-6-methylpyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The interplay between the activating amino group and the deactivating protonated pyridine ring is crucial for controlling the regioselectivity of the nitration.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While nitration of 2-aminopyridine itself can lead to a mixture of 3-nitro and 5-nitro isomers, the presence of the methyl group at the 6-position in the starting material can influence the product distribution. For the synthesis of the target molecule, nitration at the 3-position is desired.

Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 10 °C with an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

-

Isolation: The precipitated product, 2-amino-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Electrophilic Bromination of 2-Amino-6-methyl-3-nitropyridine

Chemical Principles and Mechanistic Insights

The second step involves the electrophilic bromination of the 2-amino-6-methyl-3-nitropyridine intermediate. The amino group remains the most activating substituent on the ring, directing the incoming electrophile (bromine) to the vacant 5-position. The nitro group at the 3-position is a deactivating group, which further favors substitution at the 5-position.

The reaction is typically carried out using molecular bromine in a suitable solvent, such as acetic acid. The acetic acid acts as a solvent and also helps to moderate the reactivity of the bromine. The presence of the key intermediate, 2-Amino-5-bromo-6-methyl-3-nitropyridine, in chemical supplier catalogs with CAS number 68957-50-6, strongly supports the viability of this synthetic step.[1][2][3]

Experimental Protocol

-

Reaction Setup: Dissolve 2-amino-6-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (2-3 volumes) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The precipitated solid, 2-amino-5-bromo-6-methyl-3-nitropyridine, is collected by filtration, washed thoroughly with water, and dried.

Step 3: Chemoselective Reduction of 2-Amino-5-bromo-6-methyl-3-nitropyridine

Chemical Principles and Mechanistic Insights

The final step in the synthesis is the chemoselective reduction of the nitro group to an amino group to afford the target this compound. This transformation must be carried out under conditions that do not affect the bromo substituent or the pyridine ring.

Several methods can be employed for this reduction. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[4] The iron acts as the reducing agent, and the acid serves to activate the iron and provide a proton source. This method is generally tolerant of a wide range of functional groups, including halogens. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is another viable option, although care must be taken to avoid dehalogenation.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-bromo-6-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reducing Agent: Add iron powder (3-5 eq) to the suspension, followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with hot ethanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product with high purity.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Amino-6-methylpyridine | HNO₃, H₂SO₄ | 2-Amino-6-methyl-3-nitropyridine | 60-70% |

| 2 | 2-Amino-6-methyl-3-nitropyridine | Br₂, Acetic Acid | 2-Amino-5-bromo-6-methyl-3-nitropyridine | 80-90% |

| 3 | 2-Amino-5-bromo-6-methyl-3-nitropyridine | Fe, HCl | This compound | 75-85% |

Note: The yields provided are typical and may vary depending on the reaction scale and specific conditions employed.

Conclusion

The presented three-step synthesis provides a reliable and efficient pathway to this compound, a crucial intermediate in medicinal chemistry. By carefully controlling the reaction conditions for nitration, bromination, and reduction, researchers can obtain this valuable building block in good overall yield and high purity. The detailed experimental protocols and the underlying chemical principles discussed in this guide are intended to empower scientists in drug development to access this and related heterocyclic scaffolds for the advancement of their research programs.

References

-

ResearchGate. Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. Available from: [Link]

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Dissertation. Synthesis of 2-amino-6-bromopyridine. Available from: [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Available from: [Link]

-

ResearchGate. The reduction of vic-substituted 3-nitropyridines with. Available from: [Link]

-

National Institutes of Health. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]

-

ResearchGate. Nitration of 6‐amino‐2‐picoline 9. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Cardiff University. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available from: [Link]

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]

-

SIELC Technologies. 5-Bromo-6-methyl-3-nitropyridine-2-amine. Available from: [Link]

-

PubMed. 2-Amino-6-(quinoline-2-carboxamido)-pyridinium nitrate. Available from: [Link]

-

Cenmed Enterprises. 2-Amino-5-bromo-6-methyl-3-nitropyridine (C007B-605339). Available from: [Link]

Sources

Guide to the Safe Handling and Application of 5-Bromo-6-methylpyridine-2,3-diamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone intermediate in the synthesis of novel bioactive molecules, 5-Bromo-6-methylpyridine-2,3-diamine presents both significant opportunities and handling challenges for the research scientist.[1] Its unique molecular architecture, featuring a brominated pyridine core with adjacent amino groups, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] However, this reactivity also necessitates a rigorous and informed approach to its handling to ensure laboratory safety and experimental integrity.

This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and essential physicochemical properties of this compound, grounded in authoritative safety data and practical laboratory experience.

Compound Identification and Physicochemical Profile

Correctly identifying the material is the foundational step in any laboratory workflow. Mislabelling or misunderstanding the specific isomer can lead to significant safety events or failed syntheses.

Table 1: Material Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2] |

| Synonyms | 2,3-Diamino-5-bromo-6-methylpyridine; 5-Bromo-6-methyl-2,3-pyridinediamine | [1] |

| CAS Number | 59352-90-8 | [1][2] |

| Molecular Formula | C₆H₈BrN₃ | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Slight yellow to brown powder |[1] |

A precise understanding of the compound's physical properties is critical for designing experiments, particularly for reaction setup and purification.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 134.0 to 138.0 °C | [2] |

| Boiling Point | 311.2 ± 37.0 °C (Predicted) | [2] |

| Flash Point | 142 °C | [2] |

| Density | 1.688 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 0-8 °C recommended; Store in a dry, cool, well-ventilated place. |[1][3] |

Caption: Structure of this compound.

Hazard Identification and GHS Classification

Based on consolidated Safety Data Sheets (SDS), this compound is classified as hazardous.[4][5][6][7] The primary risks are associated with irritation to the skin, eyes, and respiratory system. Understanding these hazards is the first step in implementing effective safety controls.

Table 3: GHS Hazard Classification

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [4] |

| Hazard Statements | H315: Causes skin irritation.[4][6][7] H319: Causes serious eye irritation.[4][6][7] H335: May cause respiratory irritation.[4][7] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8][9] P264: Wash skin thoroughly after handling.[4][6][8] P271: Use only outdoors or in a well-ventilated area.[4][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][8] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.[4][6][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][8] P319/P312: Get medical help if you feel unwell.[4][8] |

The causality behind these classifications lies in the chemical nature of the aminopyridine structure. Aromatic amines can be irritants, and the fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation or contact with mucous membranes.

Risk Management and Safe Handling Protocol

A self-validating safety system relies on a logical workflow that moves from hazard identification to the implementation of robust controls. This process ensures that risks are systematically mitigated.

Caption: Laboratory Risk Management Workflow.

3.1. Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is non-negotiable. The potential for respiratory irritation (H335) from inhaling fine dust particles necessitates that all manipulations, including weighing and transfers, occur within this controlled environment to prevent exposure.[4]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the identified hazards.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against accidental splashes and airborne particles causing serious eye irritation (H319).[4][10] |

| Hand | Nitrile or neoprene gloves. | Prevents skin contact that leads to irritation (H315).[10] Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin.[10] |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory | Not required if handled exclusively within a fume hood. For situations exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[3][4] | Addresses the respiratory irritation hazard (H335).[4] |

3.3. Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the required amount of this compound using a spatula, minimizing the creation of airborne dust.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully within the fume hood. If dissolving, add the solvent to the solid to prevent splashing.

-

Post-Handling: Tightly close the source container.[3][4] Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[6][10]

Emergency Response Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical. All personnel should be familiar with the location of safety showers and eyewash stations.

Caption: Emergency Response Decision Flowchart.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor if you feel unwell.

-

Accidental Release: For a small spill, ensure proper PPE is worn, avoid creating dust, sweep up the material, and place it into a suitable, labeled container for hazardous waste disposal.[8][10] Prevent the material from entering drains.[6][10]

Storage, Stability, and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Storing at refrigerated temperatures (0-8 °C) is recommended for long-term stability.[1]

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Disposal: This material and its container must be disposed of as hazardous waste.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] Do not allow the product to enter drains or the environment.[3][6]

Context in Drug Discovery and Synthesis

This compound is not an end-product but a critical building block. Its utility is often demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromo-substituent serves as a reactive handle to introduce new carbon-carbon bonds.[12][13] The diamine functionality allows for the construction of fused heterocyclic ring systems, which are prevalent in many pharmacologically active compounds.[1][14] Understanding that this irritant powder is a gateway to potentially life-saving therapeutics underscores the importance of adhering to the rigorous safety protocols outlined in this guide.

References

-

This compound. ChemBK. [Link]

-

Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

5-Bromo-2-methylpyridin-3-amine PubChem Entry. National Center for Biotechnology Information. [Link]

-

5-Bromopyridine-2,3-diamine PubChem Entry. National Center for Biotechnology Information. [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

6-Bromo-5-methyl-2-pyridinamine PubChem Entry. National Center for Biotechnology Information. [Link]

-

Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). The Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

-

2,3-Diamino-5-bromo-6-methylpyridine 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. ResearchGate. [Link]

-

The Role of 5-Bromo-2,3-dimethoxypyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Strategic Synthesis of Imidazo[4,5-b]pyridine Cores: A Technical Guide to Key Pharmaceutical Intermediates from 5-Bromo-6-methylpyridine-2,3-diamine

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This versatility has rendered it a cornerstone in the development of novel therapeutics, particularly in the realms of oncology and virology. The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after building block for drug development professionals.

This technical guide provides an in-depth exploration of the synthesis of key pharmaceutical intermediates derived from the readily accessible starting material, 5-Bromo-6-methylpyridine-2,3-diamine. We will delve into the chemical logic underpinning the synthetic transformations, providing detailed, field-proven protocols for the construction of the imidazo[4,5-b]pyridine core and its subsequent derivatization. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower researchers in their own synthetic endeavors.

Core Synthesis: The Gateway to Imidazo[4,5-b]pyridine Intermediates

The foundational step in harnessing the potential of this compound is its cyclocondensation with a diverse range of aldehydes to furnish the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine scaffold. This transformation is the gateway to a vast chemical space of potential drug candidates.

Key Intermediate 1: 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

The synthesis of the 2-phenyl substituted imidazo[4,5-b]pyridine is a representative example of the cyclocondensation reaction. The phenyl group at the 2-position serves as a versatile anchor for further functionalization, often through cross-coupling reactions, or can itself be a key pharmacophoric element.

Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Objective: To synthesize 6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine via a cyclocondensation reaction.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

p-Benzoquinone (1.2 eq)

-

Ethanol (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add benzaldehyde to the solution, followed by the portion-wise addition of p-benzoquinone. The addition of an oxidizing agent like p-benzoquinone facilitates the cyclization and aromatization to the desired product.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 75-85%

Diversification of the Core: N-Alkylation for Expanded Chemical Space

With the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine core in hand, the next strategic step is its diversification. N-alkylation of the imidazole nitrogen is a common and effective method to introduce a variety of substituents, which can significantly impact the biological activity of the resulting compounds. The regioselectivity of this alkylation can often be controlled by the choice of base and reaction conditions.

Key Intermediate 2: 1-Alkyl-6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridines

The introduction of an alkyl group on one of the imidazole nitrogens can modulate the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Experimental Protocol: N-Alkylation of 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine

Objective: To synthesize N-alkylated derivatives of the imidazo[4,5-b]pyridine core.

Materials:

-

6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine in anhydrous DMF.

-

Add potassium carbonate to the solution. The use of a solid base like K₂CO₃ is crucial for deprotonating the imidazole nitrogen, rendering it nucleophilic.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add the corresponding alkyl halide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to isolate the desired N-alkylated regioisomer.

Expected Yield: 60-90% (depending on the alkylating agent)

Pharmaceutical Significance and Applications

The 6-bromo-7-methyl-imidazo[4,5-b]pyridine scaffold is a key component in a number of biologically active molecules. The bromine atom at the 6-position is particularly valuable as it provides a handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, dramatically expanding the chemical diversity and the potential for discovering novel drug candidates.

Table 1: Representative Pharmaceutical Intermediates and their Potential Applications

| Intermediate | Structure | Potential Application | Rationale |

| 6-Bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 2-phenyl substituted core | Kinase Inhibitors | The phenyl group can be further functionalized to interact with specific residues in the kinase active site. |

| 1-Alkyl-6-bromo-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | N-alkylated derivatives | Antiviral Agents | The alkyl group can improve cell permeability and modulate interactions with viral proteins. |

| 6-Aryl-7-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | Suzuki-coupled products | Antiproliferative Agents | The introduction of a second aryl group can enhance π-π stacking interactions with biological targets like DNA or proteins. |

The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows these synthetic compounds to interact with enzymes and receptors that normally bind purines, leading to a broad range of biological activities. For instance, many kinase inhibitors feature a heterocyclic core that mimics the adenine portion of ATP, and the imidazo[4,5-b]pyridine scaffold is well-suited for this purpose.

While direct intermediates from this compound in currently marketed drugs are not prominently disclosed in the public domain, the strategic importance of the resulting 6-bromo-7-methyl-imidazo[4,5-b]pyridine scaffold is evident in the patent literature and early-stage drug discovery pipelines of numerous pharmaceutical companies. The synthetic routes outlined in this guide provide a robust foundation for the generation of libraries of novel compounds for high-throughput screening and lead optimization.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates centered around the privileged imidazo[4,5-b]pyridine scaffold. The synthetic methodologies detailed in this guide, from the initial cyclocondensation to subsequent N-alkylation, offer a reliable and scalable approach for accessing these key building blocks. The inherent tunability of this scaffold, particularly the potential for further functionalization at the bromine-substituted position, ensures its continued relevance in the quest for novel and effective therapeutics. Researchers and drug development professionals equipped with this knowledge are well-positioned to explore the vast chemical space unlocked by this remarkable heterocyclic core.

The Strategic Role of 5-Bromo-6-methylpyridine-2,3-diamine in Modern Agrochemical Synthesis

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

5-Bromo-6-methylpyridine-2,3-diamine is a highly versatile heterocyclic intermediate that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its unique molecular architecture, featuring a pyridine scaffold, vicinal diamine groups, and a reactive bromine atom, offers a trifecta of synthetic handles for constructing novel insecticides and fungicides. This guide elucidates the core reactivity of this compound and provides detailed, field-proven protocols for its strategic deployment in agrochemical research and development. We will explore its application in forming fused heterocyclic systems like imidazo[4,5-b]pyridines and its utility in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries for crop protection.

Core Chemical Profile and Strategic Reactivity

This compound, also known as 2,3-Diamino-5-bromo-6-picoline, is a slight yellow to brown powder at room temperature.[1] Its structure is primed for sequential and diverse chemical modifications, making it a valuable starting material for creating complex, biologically active molecules.[1]

Key Reactive Centers:

-

Vicinal Diamines (Positions 2 and 3): The two adjacent amino groups are powerful nucleophiles, ideal for condensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acids. This reactivity is the cornerstone for constructing fused five-membered heterocyclic rings, most notably the imidazo[4,5-b]pyridine system.

-

Bromine Atom (Position 5): The bromine atom is strategically positioned for modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the linkage of the pyridine core to other aryl or heteroaryl fragments. This is a key strategy in the rational design of modern pesticides.[2]

-

Pyridine Scaffold: The pyridine ring is a well-established "privileged" structure in agrochemistry, found in numerous successful commercial products.[3][4] Its presence often enhances systemic movement in plants and can be crucial for binding to specific biological targets in pests and fungi.

Physicochemical Properties Summary

| Property | Value | Reference |

| CAS Number | 59352-90-8 | [1][5][6] |

| Molecular Formula | C₆H₈BrN₃ | [1][5] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Slight yellow to brown powder | [1] |

| Melting Point | 134.0 to 138.0 °C | [5] |

| Purity | ≥ 95-99% (Typical) | [1][6] |

Primary Synthetic Application: Building the Imidazo[4,5-b]pyridine Core for Bioactive Molecules

The most direct and powerful application of this compound is the synthesis of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine scaffold. This bicyclic system is an azabenzimidazole, a class of compounds known for a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[7] The synthesis is typically a one-pot condensation reaction with an appropriate aldehyde, followed by oxidative cyclization.

Experimental Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)-7-methyl-1H-imidazo[4,5-b]pyridine

This protocol describes a representative Phillips condensation reaction, a reliable method for forming the imidazole ring.

Materials:

-

This compound (1.0 mmol, 202 mg)

-

4-Chlorobenzaldehyde (1.05 mmol, 148 mg)

-

Sodium metabisulfite (Na₂S₂O₅) (1.5 mmol, 285 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.05 mmol).

-

Add anhydrous DMF (5 mL) to dissolve the reactants.

-

Add sodium metabisulfite (1.5 mmol) to the mixture. This serves as a mild oxidant for the cyclization of the intermediate Schiff base.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

Causality and Trustworthiness: The use of sodium metabisulfite is a key choice for ensuring a high-yielding and clean reaction. It avoids the harsh conditions of other oxidants that could lead to unwanted side reactions on the sensitive pyridine ring. The self-validating nature of this protocol lies in the clear separation of the product by chromatography and its unambiguous characterization by ¹H NMR and Mass Spectrometry, which will confirm the formation of the fused bicyclic system.

Visualization: Imidazo[4,5-b]pyridine Synthesis Workflow